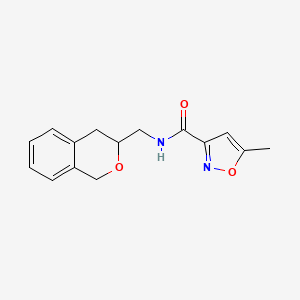

![molecular formula C16H14N4S B2539098 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole CAS No. 304685-25-4](/img/structure/B2539098.png)

2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole" is a heterocyclic molecule that appears to be related to various benzimidazole derivatives with potential biological activities. Benzimidazole and its derivatives are a significant class of compounds with a wide range of pharmacological properties, including anion transport activity, thromboxane A2 receptor antagonism, and histamine H2-receptor antagonism .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core followed by various substitutions at specific positions on the ring to achieve desired biological activities. For instance, the synthesis of 2,6-bis(benzimidazol-2-yl)pyridine demonstrated the importance of the imidazolyl-NH fragments in anion transport processes . Similarly, the synthesis of imidazo[1,2-a]pyridinylalkylbenzoxazole derivatives for antiulcer activities indicates the versatility of the imidazo[1,2-a]pyridine moiety in medicinal chemistry . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. For example, the potassium derivative of 2-(pyridin-2-yl)-1H-benzo[d]imidazole (BenzimidK) was synthesized and structurally characterized, which could provide insights into the coordination chemistry and ligand properties of similar compounds . The crystal structure analysis of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate further emphasizes the importance of the planarity of the tricyclic core and π-stacking interactions for the stability and biological activity of these molecules .

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by the substituents on the benzimidazole core. The presence of imidazolyl-NH fragments, for example, is essential for anionophoric activity, as demonstrated by the contrast in activity between 2,6-bis(benzimidazol-2-yl)pyridine and its N-methylated analog . The specific chemical reactions involving "this compound" are not described in the provided papers, but the general reactivity trends of benzimidazole derivatives could be extrapolated.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The spectroscopic characterization and Hirshfeld surface analysis of 1,4-dimethyl-2-oxo-pyrimido[1,2-a]benzimidazole hydrate provide valuable information on the intermolecular interactions and physical properties of these compounds . The structure-activity relationships of benzimidazole and imidazo[4,5-b]pyridine acid derivatives as thromboxane A2 receptor antagonists also highlight the influence of side chain length and substitution on the potency and affinity of these molecules .

Applications De Recherche Scientifique

Medicinal Chemistry and Pharmacology

Imidazole and benzimidazole derivatives are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, benzimidazole derivatives exhibit antimicrobial, antiviral, antidiabetic, anti-cancer, anti-helminthic, antioxidant, anti-fungal, anti-allergic, anti-parasitic, anti-proliferative, anti-HIV, anti-convulsant, anti-inflammatory, and anti-hypertensive properties. These compounds play a critical role in the medical sector, including applications as proton pump inhibitors (Vasuki et al., 2021). Additionally, heterocyclic N-oxide derivatives, including imidazole and benzimidazole, are known for their roles in organic synthesis, catalysis, and drug development due to their anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Material Science and Optoelectronics

Compounds containing imidazole and benzimidazole structures are also significant in material science. For example, pyrimidine derivatives are utilized as exquisite sensing materials in optical sensors due to their ability to form both coordination and hydrogen bonds, making them suitable for use as sensing probes (Jindal & Kaur, 2021). In optoelectronics, the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valued for creating novel materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

Agriculture and Veterinary Medicine

In agriculture, benzimidazole fungicides are crucial for their specific inhibitory action against microtubule assembly, demonstrating the extensive application of these compounds beyond human medicine into plant protection and veterinary use (Davidse, 1986).

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been shown to possess a broad range of biological activity . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .

Mode of Action

It’s known that the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine leads to the formation of 3-halo-2-methyl-1h-imidazo[1,2-a]pyridinium trihalides . This suggests that the compound may interact with its targets through a similar mechanism.

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been characterized with regard to a broad spectrum of biological effects, suggesting that they may affect multiple biochemical pathways .

Result of Action

3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus . This suggests that 2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole may have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action may be influenced by factors such as temperature and the presence of other chemicals .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanylmethyl)-8-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-11-5-4-8-20-9-12(17-15(11)20)10-21-16-18-13-6-2-3-7-14(13)19-16/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXFURHOPQBJNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CSC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

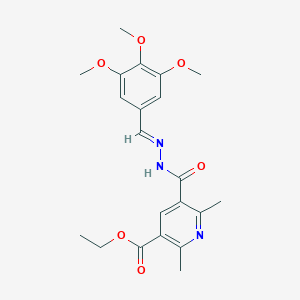

![2-(1H-benzo[d]imidazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2539015.png)

![4-(4-Chlorobenzo[d]thiazol-2-yl)morpholine](/img/structure/B2539016.png)

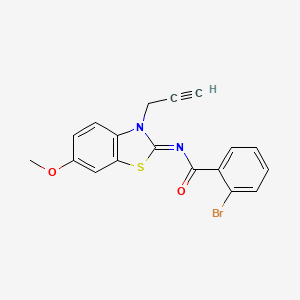

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2539019.png)

![4-[(8-Ethoxy-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2539020.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2539021.png)

![3-(2-methoxyethyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2539023.png)

![Methyl 3-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)-4-methoxybenzoate](/img/structure/B2539024.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2539027.png)

![2-(3-Chlorophenyl)-7-(2,3-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2539028.png)

![1-[2-(1,3-Thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2539032.png)

![4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide](/img/structure/B2539034.png)